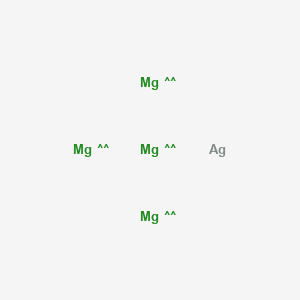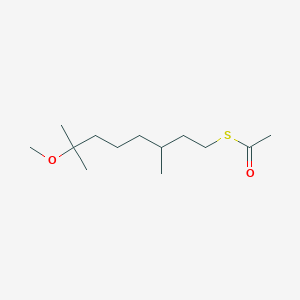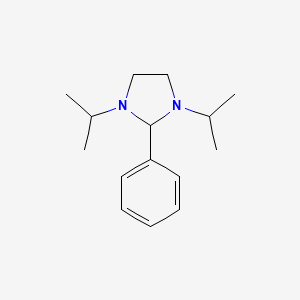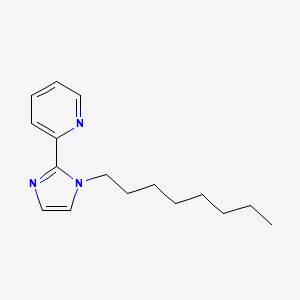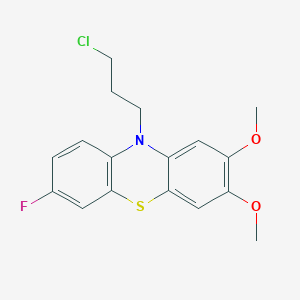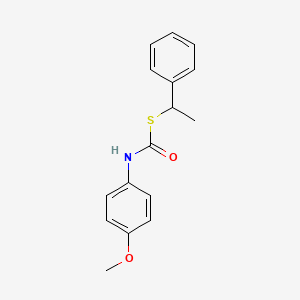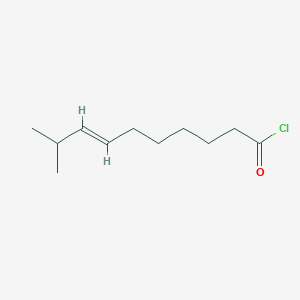
(E)-9-methyldec-7-enoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-9-methyldec-7-enoyl Chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a double bond in the (E)-configuration and a methyl group at the 9th position of the dec-7-enoyl chain. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-methyldec-7-enoyl Chloride typically involves the reaction of (E)-9-methyldec-7-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(E)-9-methyldec-7-enoic acid+SOCl2→(E)-9-methyldec-7-enoyl Chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-9-methyldec-7-enoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation can occur under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include alcohols, amines, and water. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from the reaction with water or through oxidation.
Aplicaciones Científicas De Investigación
(E)-9-methyldec-7-enoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (E)-9-methyldec-7-enoyl Chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with a similar reactivity profile.
Benzoyl Chloride: An aromatic acyl chloride that undergoes similar reactions but has different physical properties due to the presence of the benzene ring.
Propionyl Chloride: Another aliphatic acyl chloride with a shorter carbon chain.
Uniqueness
(E)-9-methyldec-7-enoyl Chloride is unique due to the presence of the double bond in the (E)-configuration and the methyl group at the 9th position. These structural features can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
Número CAS |
112375-58-3 |
|---|---|
Fórmula molecular |
C11H19ClO |
Peso molecular |
202.72 g/mol |
Nombre IUPAC |
(E)-9-methyldec-7-enoyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3/b8-6+ |
Clave InChI |
GKERBAXWYQPGJP-SOFGYWHQSA-N |
SMILES isomérico |
CC(C)/C=C/CCCCCC(=O)Cl |
SMILES canónico |
CC(C)C=CCCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


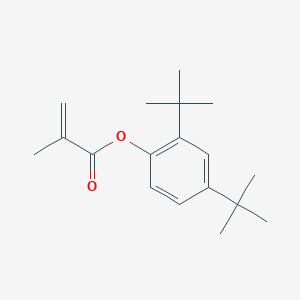
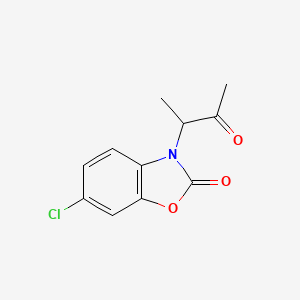
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
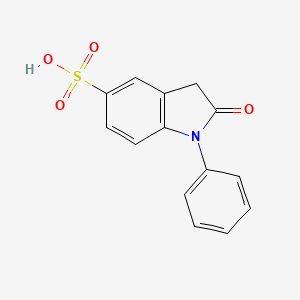
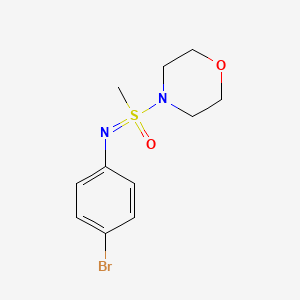
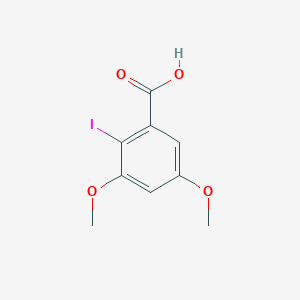
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
